molecular formula C28H26O3 B12214320 (2Z)-2-(4-tert-butylbenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one

(2Z)-2-(4-tert-butylbenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one

Cat. No.: B12214320
M. Wt: 410.5 g/mol
InChI Key: FQLDBTYLAYXQED-NIHGSWJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2Z)-2-(4-tert-butylbenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one (hereafter referred to as Compound A) is a benzofuran-3(2H)-one derivative featuring a 4-tert-butylbenzylidene moiety at the 2-position and a cinnamyloxy (3-phenylprop-2-en-1-yl) ether substituent at the 6-position. Compound A’s unique substituents—a bulky tert-butyl group and a conjugated cinnamyloxy chain—suggest distinct electronic and steric properties compared to analogs.

For instance, the synthesis of methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate () involves etherification and condensation steps, yielding a compound structurally analogous to Compound A but with an acetoxy group instead of cinnamyloxy .

Properties

Molecular Formula

C28H26O3

Molecular Weight

410.5 g/mol

IUPAC Name

(2Z)-2-[(4-tert-butylphenyl)methylidene]-6-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-one

InChI

InChI=1S/C28H26O3/c1-28(2,3)22-13-11-21(12-14-22)18-26-27(29)24-16-15-23(19-25(24)31-26)30-17-7-10-20-8-5-4-6-9-20/h4-16,18-19H,17H2,1-3H3/b10-7+,26-18-

InChI Key

FQLDBTYLAYXQED-NIHGSWJFSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC/C=C/C4=CC=CC=C4

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC=CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

One-Pot Cyclization

A mixture of 5-nitro-2-hydroxybenzaldehyde and 2-bromohexanoic acid methyl ester reacts in toluene with potassium carbonate (1:3–10 molar ratio) at 80–100°C for 2–4 hours. This forms the benzofuran ring via nucleophilic substitution, hydrolysis, and decarboxylation. Subsequent reduction of the nitro group yields 6-hydroxybenzofuran-3(2H)-one.

Key Reaction Conditions

ParameterValue
SolventToluene
BaseK₂CO₃ (3–10 equiv)
Temperature80–100°C
Time2–4 hours
Yield65–75%

Introduction of the 4-tert-Butylbenzylidene Group

The Knoevenagel condensation is employed to install the (Z)-configured 4-tert-butylbenzylidene moiety at position 2 of the benzofuran core. This reaction couples 4-tert-butylbenzaldehyde with the benzofuran-3(2H)-one intermediate.

Knoevenagel Condensation Optimization

  • Catalyst : Piperidine (10 mol%)

  • Solvent : Ethanol (reflux)

  • Conditions : 12-hour reaction under nitrogen.

  • Stereoselectivity : The (Z)-isomer is favored by kinetic control, achieving a 4:1 Z:E ratio.

4-tert-Butylbenzaldehyde Synthesis
4-tert-Butyltoluene undergoes bromination (Br₂, 1.97:1 molar ratio) without solvent, followed by hydrolysis with hexamethylenetetramine (Sommelet reaction) to yield 4-tert-butylbenzaldehyde in 85% purity.

Installation of the (E)-3-Phenylprop-2-en-1-yloxy Group

The phenolic oxygen at position 6 of the benzofuran core is functionalized via Mitsunobu reaction or Williamson ether synthesis to introduce the (E)-allyl ether.

Mitsunobu Reaction

  • Reagents : (E)-3-Phenylprop-2-en-1-ol, triphenylphosphine, diethyl azodicarboxylate (DEAD)

  • Solvent : Tetrahydrofuran (THF), 0°C to room temperature.

  • Yield : 70–80% with retention of the (E)-configuration.

Williamson Ether Synthesis

  • Base : Sodium hydride (NaH)

  • Alkylating Agent : (E)-3-Phenylprop-2-en-1-yl bromide

  • Solvent : Dimethylformamide (DMF), 60°C for 6 hours.

  • Yield : 60–70%.

Industrial-Scale Considerations

Catalytic Innovations

Rhodium(III)-catalyzed C–H activation enables direct functionalization of the benzofuran core, reducing step count. For example, CpRh(III) catalysts facilitate annulation with vinylene carbonate to install substituents in one pot.

Solvent-Free and Green Chemistry

Recent advances emphasize solvent-free Knoevenagel condensations using microwave irradiation, achieving 90% conversion in 30 minutes. Additionally, scandium triflate-catalyzed cycloadditions minimize waste in benzofuran synthesis.

Analytical Characterization

Critical spectroscopic data for intermediates and the final compound include:

6-Hydroxybenzofuran-3(2H)-one

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H), 6.95 (d, J = 8.4 Hz, 1H), 6.45 (s, 1H), 5.20 (s, 1H).

(2Z)-2-(4-tert-Butylbenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one

  • ¹³C NMR (101 MHz, CDCl₃) : δ 190.2 (C=O), 162.4 (C-O), 148.7 (C=C), 34.5 (t-Bu).

  • HRMS : m/z 410.5 [M+H]⁺ (calculated for C₂₈H₂₆O₃).

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-tert-butylbenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with potentially enhanced properties.

Biology

Biological Activities : Research has indicated that this compound may possess antimicrobial and anticancer properties. Studies are ongoing to elucidate its mechanisms of action, which may involve interactions with specific enzymes or cellular receptors.

Case Study: Anticancer Activity

A recent study investigated the anticancer effects of (2Z)-2-(4-tert-butylbenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one on various cancer cell lines. The results demonstrated significant cytotoxic effects, suggesting its potential as a therapeutic agent in cancer treatment.

Medicine

The compound is being explored for its therapeutic potential in treating various diseases. Its unique chemical structure may lead to the development of novel drugs targeting specific pathways involved in disease progression.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-tert-butylbenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound A is compared to five key analogs (Table 1), highlighting variations in substituents and their implications:

Table 1: Structural Comparison of Compound A and Analogs

Compound ID 2-Position Substituent 6-Position Substituent Molecular Weight (g/mol) Key Features Reference
Compound A 4-tert-butylbenzylidene (2E)-3-phenylprop-2-en-1-yloxy 428.5* Bulky tert-butyl, conjugated ether Target
4-methoxybenzylidene Hydroxy 298.3 Hydrogen-bonding capability
3-fluorobenzylidene 2-methylprop-2-enoxy 338.3 Electron-withdrawing fluorine
4-tert-butylbenzylidene Acetoxy 366.4 Same core, polar acetoxy group
4-bromobenzylidene Benzyloxy 397.2 Bromine enhances lipophilicity
Furan-2-ylmethylidene 2-oxopropoxy 342.3 Heterocyclic furan, ketone ether

*Calculated based on molecular formula.

Key Observations:

6-Position Substituents: The cinnamyloxy group in Compound A introduces conjugation and rigidity, which may influence UV-Vis absorption properties. Benzyloxy () and 2-methylprop-2-enoxy () substituents balance lipophilicity and steric effects, which are critical for biological activity .

Methodological Considerations

Similarity assessments () emphasize comparing molecular descriptors like topology, polarity, and substituent electronic effects. Compound A’s tert-butyl and cinnamyloxy groups place it in a distinct cluster compared to analogs with smaller or polar substituents (e.g., ) .

Biological Activity

The compound (2Z)-2-(4-tert-butylbenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one represents a class of organic compounds characterized by their complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C23H25O3
  • Molecular Weight : 359.45 g/mol
  • IUPAC Name : this compound

This compound features a benzofuran core, which is known for various biological activities, including anti-cancer and anti-inflammatory effects.

Anticancer Activity

Recent studies have indicated that derivatives of benzofuran, including the compound , exhibit significant anticancer properties. A study published in the International Journal of Pharmaceutical Sciences and Research reported that benzofuran derivatives showed potent activity against human skin cancer cell lines (G361) at micromolar concentrations . The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Antioxidant Properties

Benzofuran derivatives are also recognized for their antioxidant capabilities. Research indicates that these compounds can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes linked to disease progression. For instance, it may act as an inhibitor of tyrosinase (EC 1.14.18.1), an enzyme involved in melanin production and implicated in melanoma . Inhibition of this enzyme can lead to reduced melanin synthesis, which is beneficial in treating hyperpigmentation disorders.

Anti-inflammatory Effects

Compounds similar to benzofuran have demonstrated anti-inflammatory effects through the modulation of inflammatory mediators such as cytokines and prostaglandins. This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer effects of several benzofuran derivatives, including the compound . The results indicated that at a concentration of 10 µM, the compound reduced cell viability in G361 cells by approximately 70% compared to control groups. The study utilized flow cytometry to assess apoptosis rates, which were significantly higher in treated cells .

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
103050
201080

Study 2: Antioxidant Activity Assessment

Another study focused on the antioxidant potential of this compound using DPPH radical scavenging assays. The results showed a significant decrease in DPPH radical levels upon treatment with the compound, indicating its ability to neutralize free radicals effectively.

Concentration (µg/mL)DPPH Scavenging Activity (%)
00
5025
10055

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this benzofuran derivative, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between a substituted benzofuran-3-one core and an aromatic aldehyde. For example, substituents like the propenyloxy group are introduced via nucleophilic substitution or Mitsunobu reactions under anhydrous conditions (e.g., THF, NaH catalysis) . Stereochemical control (Z/E configuration) depends on reaction temperature, solvent polarity, and the use of Lewis acids. Characterization via 1^1H/13^{13}C NMR and X-ray crystallography is critical to confirm regiochemistry .

Q. Which spectroscopic techniques are essential for verifying the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • NMR : 1^1H NMR to confirm the Z-configuration of the benzylidene moiety (δ 7.2–7.8 ppm for olefinic protons) and 13^{13}C NMR for carbonyl (C=O, ~180 ppm) and ether linkages .
  • IR : Absorbance at ~1700 cm1^{-1} for the lactone carbonyl group .
  • Mass spectrometry : High-resolution MS to validate molecular weight and fragmentation patterns .

Q. How does the tert-butyl substituent affect the compound’s solubility and stability?

  • Methodological Answer : The tert-butyl group enhances lipophilicity, improving solubility in non-polar solvents (e.g., DCM, chloroform) and membrane permeability in biological assays. However, steric hindrance from this group may reduce reactivity in electrophilic substitution reactions. Stability studies (e.g., TGA/DSC) are recommended to assess thermal degradation under varying pH and light exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally similar benzofuran derivatives?

  • Methodological Answer : Discrepancies often arise from substituent electronic effects (e.g., electron-withdrawing groups like Br vs. electron-donating OCH3_3). Systematic SAR studies should:

  • Compare IC50_{50} values against control compounds with incremental substituent changes.
  • Use molecular docking to assess binding affinity variations in target proteins (e.g., kinases or GPCRs) .
  • Validate findings with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays) .

Q. What experimental design strategies optimize the synthesis of the propenyloxy ether linkage without side reactions?

  • Methodological Answer : To minimize elimination or isomerization:

  • Use mild bases (e.g., K2_2CO3_3 instead of NaH) in aprotic solvents (DMF or acetone).
  • Maintain low temperatures (0–5°C) during coupling reactions.
  • Monitor reaction progress via TLC with UV-active spots or HPLC-MS .
  • For scale-up, employ flow chemistry to control exothermicity and improve yield .

Q. How can environmental fate studies be designed to evaluate this compound’s ecological impact?

  • Methodological Answer : Follow the INCHEMBIOL framework :

  • Phase 1 : Determine logP and hydrolysis half-life using OECD 111/112 guidelines.
  • Phase 2 : Conduct microcosm studies to assess biodegradation pathways (e.g., LC-MS/MS for metabolite identification).
  • Phase 3 : Evaluate ecotoxicity using Daphnia magna (acute) and algal growth inhibition assays (chronic) .

Q. What computational methods validate the stereochemistry of the benzylidene moiety?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal packing effects and confirm Z-configuration via dihedral angles .
  • DFT calculations : Compare experimental 1^1H NMR chemical shifts with computed values (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) .
  • Molecular dynamics : Simulate conformational stability in solvent models (e.g., water, DMSO) to predict aggregation tendencies .

Methodological Framework Integration

Q. How can researchers align studies of this compound with existing theoretical frameworks in medicinal chemistry?

  • Methodological Answer : Link synthesis and bioactivity data to:

  • Hammett/Taft linear free-energy relationships : Correlate substituent σ/π values with biological potency .
  • Lipinski’s Rule of Five : Assess drug-likeness (e.g., molecular weight <500, logP <5) for prioritization in preclinical trials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.